N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine
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Overview
Description
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methylphenyl Group: The 2-(2-methylphenyl)ethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Thiophenylmethyl Group: The thiophen-3-ylmethyl group can be attached using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interaction with biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its activity against certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(phenylmethyl)methanamine: This compound is similar but lacks the thiophen-3-ylmethyl group.
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(pyridin-3-ylmethyl)methanamine: This compound has a pyridin-3-ylmethyl group instead of the thiophen-3-ylmethyl group.
Uniqueness
The presence of the thiophen-3-ylmethyl group in N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine may confer unique properties, such as increased binding affinity to certain targets or enhanced biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(thiophen-3-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2S/c1-18-6-3-4-8-21(18)9-12-23-11-5-7-19(16-23)14-22(2)15-20-10-13-24-17-20/h3-4,6,8,10,13,17,19H,5,7,9,11-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRBOUVBULAPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCCC(C2)CN(C)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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